

# NC1153: A Preclinical Safety and Toxicity Profile

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## Compound of Interest

Compound Name: NC1153

Cat. No.: B1677924

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following information is based on publicly available preclinical data, primarily from a significant study published in The Journal of Immunology in 2005. To the best of our knowledge, no comprehensive clinical trial safety and toxicity data for **NC1153** has been publicly released. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be interpreted as clinical advice.

## Executive Summary

**NC1153** is a Mannich base compound identified as a selective and irreversible inhibitor of Janus kinase 3 (JAK3). Preclinical studies in rodent models have demonstrated its potential as an immunosuppressive agent, particularly in the context of solid organ transplantation. A key characteristic highlighted in the available research is its favorable safety profile compared to conventional immunosuppressants like cyclosporin A (CsA). In vivo studies indicate that **NC1153** is not associated with nephrotoxicity, myelotoxicity, or lipotoxicity. Furthermore, it does not appear to be metabolized by the cytochrome P450 3A4 enzyme system, suggesting a lower potential for drug-drug interactions. This technical guide provides a comprehensive overview of the preclinical safety and toxicity data for **NC1153**, details the experimental methodologies used in these assessments, and visualizes the compound's mechanism of action and experimental workflows.

## Preclinical Safety and Toxicity Data

The primary source of in vivo safety and toxicity data for **NC1153** comes from a study evaluating its efficacy in a rat kidney allograft model. The findings from this study are

summarized below.

## Renal Safety Profile

A significant concern with many immunosuppressive agents is nephrotoxicity. **NC1153** was evaluated for its impact on renal function, both alone and in combination with cyclosporin A (CsA), a known nephrotoxic agent.

Table 1: Renal Function Parameters in Rats Treated with **NC1153**, Cyclosporin A (CsA), and Sirolimus (SRL)

Treatment Group	Serum Creatinine (mg/dl)	Creatinine Clearance (ml/min)
Vehicle	0.4 ± 0.05	2.5 ± 0.3
NC1153 (160 mg/kg)	0.4 ± 0.04	2.6 ± 0.2
NC1153 (240 mg/kg)	0.4 ± 0.06	2.4 ± 0.3
CsA (10 mg/kg)	1.2 ± 0.2	0.8 ± 0.1
SRL (1.6 mg/kg)	0.5 ± 0.07	2.3 ± 0.2
CsA + SRL	1.8 ± 0.3	0.5 ± 0.1
CsA + NC1153 (160 mg/kg)	1.1 ± 0.2	0.9 ± 0.1

\*Data are presented as mean ± SEM. \*p < 0.05 compared with vehicle-treated controls. Data extracted from Stepkowski, S. M., et al. (2005). The Mannich Base **NC1153** Promotes Long-Term Allograft Survival and Spares the Recipient from Multiple Toxicities. The Journal of Immunology, 175(7), 4236–4246.[1]

The data indicates that **NC1153**, at doses of 160 and 240 mg/kg, did not adversely affect serum creatinine levels or creatinine clearance.[1] Importantly, **NC1153** did not exacerbate the nephrotoxicity induced by CsA.[1]

## Myelotoxicity and Lipotoxicity Profile

Myelosuppression and dyslipidemia are other common side effects of immunosuppressive drugs. The study assessed the impact of **NC1153** on these parameters.

Table 2: Hematological and Lipid Parameters in Rats Treated with **NC1153**, CsA, and SRL

Treatment Group	White Blood Cells (x10 <sup>3</sup> /μl)	Hemoglobin (g/dl)	Platelets (x10 <sup>3</sup> /μl)	Cholesterol (mg/dl)	Triglycerides (mg/dl)
Vehicle	8.5 ± 1.1	14.2 ± 0.8	750 ± 50	80 ± 10	100 ± 15
NC1153 (160 mg/kg)	8.2 ± 1.0	14.5 ± 0.7	780 ± 60	85 ± 12	110 ± 18
NC1153 (240 mg/kg)	8.0 ± 0.9	14.0 ± 0.9	730 ± 55	90 ± 11	105 ± 16
CsA (10 mg/kg)	8.8 ± 1.2	14.8 ± 0.6	760 ± 45	150 ± 20	250 ± 30
SRL (1.6 mg/kg)	5.5 ± 0.8	12.5 ± 1.0	550 ± 40	180 ± 25	300 ± 35
CsA + SRL	4.0 ± 0.6	11.0 ± 1.2	450 ± 35	220 ± 30	400 ± 40
CsA + NC1153 (160 mg/kg)	8.4 ± 1.1	14.3 ± 0.8	740 ± 50	155 ± 22	260 ± 32

\*Data are presented as mean ± SEM. \*p < 0.05 compared with vehicle-treated controls. Data extracted from Stepkowski, S. M., et al. (2005). The Mannich Base **NC1153** Promotes Long-Term Allograft Survival and Spares the Recipient from Multiple Toxicities. The Journal of Immunology, 175(7), 4236–4246.[1]

**NC1153** did not demonstrate any myelosuppressive effects, as evidenced by stable white blood cell, hemoglobin, and platelet counts.[1] Furthermore, it did not induce the hypercholesterolemia or hypertriglyceridemia observed with CsA and SRL treatment.[1]

## Metabolism

In vitro studies using human liver microsomes showed that **NC1153** is not metabolized by cytochrome P450 3A4 (CYP3A4).[1] This is a significant finding as CYP3A4 is responsible for the metabolism of many drugs, and its inhibition or induction can lead to significant drug-drug interactions.

## Experimental Protocols

The following methodologies are based on the 2005 study by Stepkowski et al. in The Journal of Immunology.

### In Vivo Toxicity Studies in Rats

- Animal Model: Male Lewis rats were used for these studies.
- Diet: To assess nephrotoxicity, rats were fed a low-salt diet (0.05% sodium) for 7 days prior to and during the 28-day treatment period to increase their susceptibility to drug-induced kidney injury.
- Treatment Groups and Dosing:
  - Vehicle (control group).
  - **NC1153** administered orally at 160 or 240 mg/kg daily.
  - Cyclosporin A (CsA) administered orally at 10 mg/kg daily.
  - Sirolimus (SRL) administered orally at 1.6 mg/kg daily.
  - Combination therapies of CsA with SRL or CsA with **NC1153** at the same respective doses.
- Duration: The treatment period was 28 days.
- Sample Collection: On day 28, 24-hour urine samples were collected. Following this, blood samples were drawn for analysis of serum creatinine, blood urea nitrogen (BUN), cholesterol, and triglycerides.

- Analytical Methods: Standard laboratory techniques were used to measure the biochemical parameters. Creatinine clearance was calculated using the standard formula:  $(\text{urine creatinine} \times 24\text{-hour urine volume}) / (\text{serum creatinine} \times 1440 \text{ min})$ .

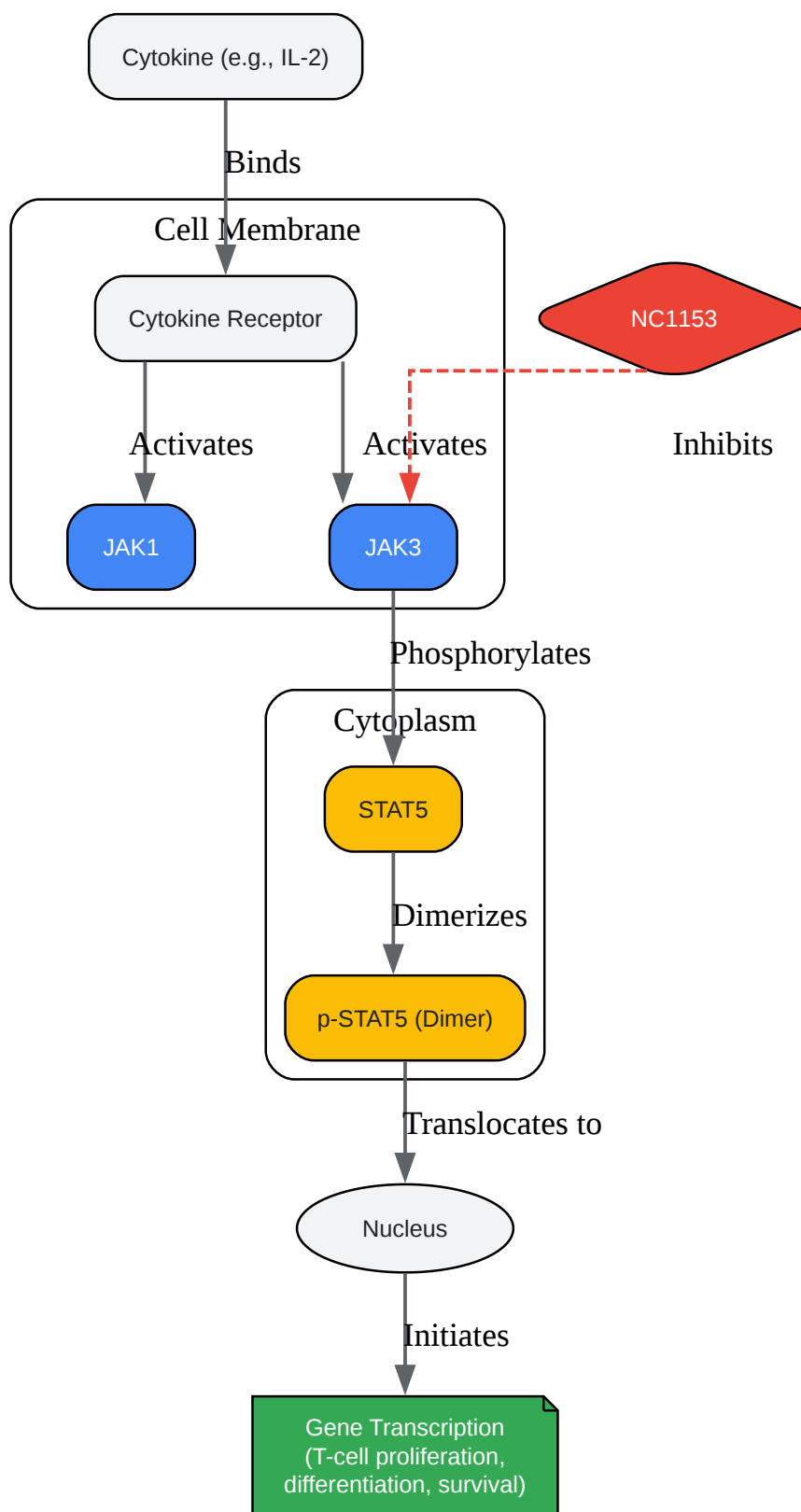
## Cytochrome P450 3A4 Metabolism Assay

- System: Human liver microsomes were used to assess the in vitro metabolism of **NC1153**.
- Procedure: **NC1153** was incubated with human liver microsomes in the presence of a CYP3A4 substrate.
- Analysis: The rate of metabolism of the CYP3A4 substrate was measured to determine if **NC1153** inhibited or was metabolized by the enzyme. The results were compared to the metabolism of CsA, a known CYP3A4 substrate.

## Visualizations

### Signaling Pathway of NC1153

**NC1153** exerts its immunosuppressive effects by selectively inhibiting the JAK3 signaling pathway, which is crucial for T-cell activation and proliferation.

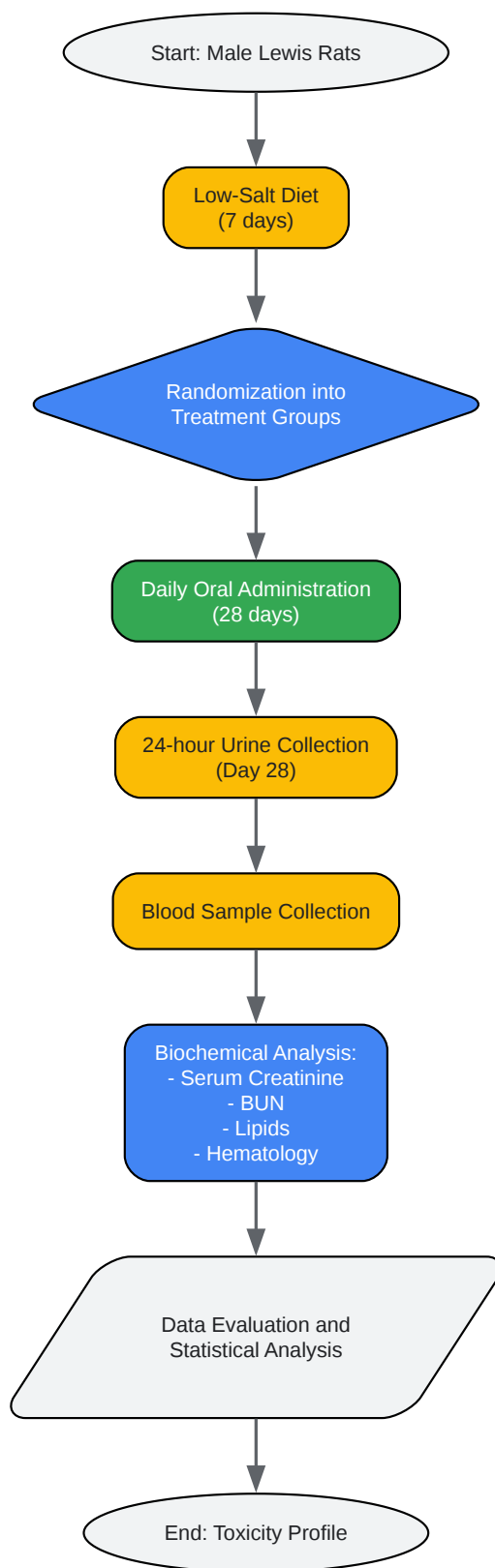


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Caption: **NC1153** inhibits the JAK3 signaling pathway.

## Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates the workflow for the preclinical evaluation of **NC1153**'s in vivo toxicity in a rat model.



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Caption: Workflow for in vivo toxicity assessment of **NC1153**.



## Conclusion

Based on the available preclinical data, **NC1153** presents a promising safety and toxicity profile for an immunosuppressive agent. Its selective inhibition of JAK3, coupled with a lack of observed nephrotoxicity, myelotoxicity, and lipotoxicity in rodent models, positions it as a compound of interest for further development. The absence of metabolism by CYP3A4 is also a favorable characteristic, potentially reducing the risk of drug-drug interactions. However, it is crucial to emphasize that these findings are based on a single, albeit comprehensive, preclinical study. Further extensive preclinical toxicology studies in various species and, ultimately, well-controlled clinical trials in humans are necessary to fully elucidate the safety and toxicity profile of **NC1153**.

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## References

- 1. researchgate.net [researchgate.net]
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